molecular formula C13H19NO4 B12565261 1H-Pyrrole-2-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester CAS No. 199169-66-9

1H-Pyrrole-2-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester

Cat. No.: B12565261
CAS No.: 199169-66-9
M. Wt: 253.29 g/mol
InChI Key: MDOAKPQXYBXJII-UHFFFAOYSA-N
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Description

1H-Pyrrole-2-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester is a chemical compound with the molecular formula C13H19NO4 and a molecular weight of 253.29 g/mol . This compound is part of the pyrrole family, which is known for its aromatic heterocyclic structure containing a five-membered ring with one nitrogen atom. Pyrrole derivatives are significant in various fields due to their biological and chemical properties.

Preparation Methods

The synthesis of 1H-Pyrrole-2-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester can be achieved through several synthetic routes. One common method involves the reaction of 1H-pyrrole-2-acetic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the ester . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1H-Pyrrole-2-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester undergoes various chemical reactions, including:

Scientific Research Applications

1H-Pyrrole-2-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex pyrrole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: Pyrrole derivatives have been studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: This compound can be used in the synthesis of drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: It is utilized in the production of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release the active pyrrole-2-acetic acid, which can then interact with biological targets. The specific pathways and molecular targets depend on the context of its application, such as its use in drug development or as a chemical intermediate .

Comparison with Similar Compounds

1H-Pyrrole-2-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ester group and the potential for diverse chemical modifications, making it a versatile intermediate in various synthetic applications.

Properties

CAS No.

199169-66-9

Molecular Formula

C13H19NO4

Molecular Weight

253.29 g/mol

IUPAC Name

tert-butyl 2-(2-ethoxy-2-oxoethyl)pyrrole-1-carboxylate

InChI

InChI=1S/C13H19NO4/c1-5-17-11(15)9-10-7-6-8-14(10)12(16)18-13(2,3)4/h6-8H,5,9H2,1-4H3

InChI Key

MDOAKPQXYBXJII-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC=CN1C(=O)OC(C)(C)C

Origin of Product

United States

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